Cas no 1049414-74-5 (N-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-2,3-dimethoxybenzamide)

N-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-2,3-dimethoxybenzamide structure
1049414-74-5 structure
Product Name:N-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-2,3-dimethoxybenzamide
CAS No:1049414-74-5
Molecular Formula:C21H26ClN3O3
Molecular Weight:403.90244436264
CID:6503720
PubChem ID:42266941

N-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-2,3-dimethoxybenzamide Properties

Names and Identifiers

    • N-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-2,3-dimethoxybenzamide
    • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,3-dimethoxybenzamide
    • N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,3-dimethoxybenzamide
    • 1049414-74-5
    • F5264-0447
    • AKOS024504216
    • VU0639949-1
    • N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide
    • InChIKey: QCBFTNVZEZCDBS-UHFFFAOYSA-N
    • Inchi: 1S/C21H26ClN3O3/c1-27-19-5-3-4-18(20(19)28-2)21(26)23-10-11-24-12-14-25(15-13-24)17-8-6-16(22)7-9-17/h3-9H,10-15H2,1-2H3,(H,23,26)
    • SMILES: ClC1C=CC(=CC=1)N1CCN(CCNC(C2C=CC=C(C=2OC)OC)=O)CC1

Computed Properties

  • Exact Mass: 403.1662694g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 403.1662694g/mol
  • Heavy Atom Count: 28
  • Complexity: 480
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54Ų

N-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-2,3-dimethoxybenzamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F5264-0447-2μmol
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide
1049414-74-5
2μmol
$57.0 2023-09-10

N-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-2,3-dimethoxybenzamide Related Literature

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